Brilliant Black BN, analytical standard
Description
Contextual Significance as a Synthetic Azo Dye
Brilliant Black BN, also known by synonyms such as Black PN and Food Black 1, is a synthetic, water-soluble diazo dye. wikipedia.orgaltmeyers.orgcartrite.co.uk It is chemically classified as an azo dye, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) in its molecular structure. infocons.org The compound typically exists as a tetrasodium (B8768297) salt and appears as a solid, fine powder, or granules. wikipedia.orgnih.govatamanchemicals.com Its calcium and potassium salts are also recognized. wikipedia.orgatamanchemicals.com
The chemical formula for Brilliant Black BN is C₂₈H₁₇N₅Na₄O₁₄S₄. wikipedia.orgnih.govfao.org The synthesis of Brilliant Black BN involves a multi-step process that begins with the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid). fao.org This intermediate is then coupled with 8-aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid). fao.org The resulting product undergoes another diazotization and is subsequently coupled with 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid (N-acetyl K acid) to form the final dye molecule. fao.org
Due to its intense black color and high solubility in water, Brilliant Black BN has found applications as a colorant. infocons.orgatamanchemicals.com It is used to achieve violet, brown, and black shades. altmeyers.org Beyond its use as a colorant, the compound has been a subject of academic research, including studies on its potential antiviral properties and biodecolorization. caymanchem.comglpbio.com
Role and Characterization as an Analytical Standard
In analytical chemistry, Brilliant Black BN serves as a crucial analytical standard. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com An analytical standard is a highly pure and stable compound used as a reference material in qualitative and quantitative analyses. The availability of Brilliant Black BN in this form, with a specified dye content and high purity level (e.g., ≥95% by HPLC), is essential for accurate and reproducible experimental results. sigmaaldrich.com These standards are often produced by manufacturers adhering to internationally recognized quality requirements, such as ISO/IEC 17025, ensuring their suitability for food and environmental analysis. lgcstandards.com
The primary role of Brilliant Black BN as an analytical standard is in the development and validation of analytical methods for identifying and quantifying synthetic colorants in various matrices. sigmaaldrich.com For instance, it has been used as a colorant standard for the effective isolation and quantification of synthetic dyes in food products like fish roe and caviar using High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com
The characterization of Brilliant Black BN as an analytical standard involves several key techniques:
Spectrophotometry : The dye exhibits a maximum absorption wavelength at approximately 572 nm when dissolved in water, a key identifier in UV-visible absorption spectrum analysis. fao.org
Chromatography : HPLC methods are employed to determine the purity of the standard and to identify and quantify any subsidiary coloring matters or other organic compounds. fao.org The standard solution is injected into the chromatograph to create a reference chromatogram, against which samples are compared. fao.org
Physicochemical Analysis : The definition of the standard specifies that it consists of the primary dye along with subsidiary coloring matters and principal uncolored components like sodium chloride and/or sodium sulfate (B86663). nih.govfao.org Analytical procedures determine the percentage of these components, as well as parameters like loss on drying. fao.org
This rigorous characterization ensures that the analytical standard provides a reliable benchmark for quality control laboratories and research institutions.
Physicochemical Properties of Brilliant Black BN
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | Tetrasodium (6Z)-4-acetamido-5-oxo-6-[[7-sulfonato-4-(4-sulfonatophenyl)azo-1-naphthyl]hydrazono]naphthalene-1,7-disulfonate | wikipedia.org |
| Chemical Formula | C₂₈H₁₇N₅Na₄O₁₄S₄ | wikipedia.orgfao.orgsigmaaldrich.com |
| Molar Mass | 867.66 g·mol⁻¹ | wikipedia.orgatamanchemicals.com |
| Appearance | Black powder or granules | wikipedia.orgnih.govfao.org |
| Solubility | Soluble in water, sparingly soluble in ethanol (B145695) | atamanchemicals.comfao.org |
| Maximum Absorption Wavelength (λmax) | ~572 nm in water | fao.org |
| E Number | E151 | wikipedia.orgsigmaaldrich.com |
| C.I. Number | 28440 | wikipedia.orgsigmaaldrich.com |
| CAS Number | 2519-30-4 | sigmaaldrich.comsigmaaldrich.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,7-Cleve's acid |
| 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid |
| 4-aminobenzenesulfonic acid |
| 8-aminonaphthalene-2-sulfonic acid |
| Black PN |
| Brilliant Black BN |
| Food Black 1 |
| N-acetyl K acid |
| Sodium chloride |
| Sodium sulfate |
Structure
2D Structure
Properties
Molecular Formula |
C28H21N5Na4O14S4 |
|---|---|
Molecular Weight |
871.7 g/mol |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;; |
InChI Key |
HYFRXHKGULCPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways of Brilliant Black BN
Brilliant Black BN, a synthetic black diazo dye, is chemically known as Tetrasodium (B8768297) 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)azo]-1-naphthyl]azo]-1,7-naphthalenedisulfonate. nih.gov Its empirical formula is C₂₈H₁₇N₅Na₄O₁₄S₄. wikipedia.orgfao.orgsigmaaldrich.com The manufacturing process is a well-defined pathway involving the chemical transformation of specific aromatic amines and coupling components.
Multi-Step Diazotization and Coupling Reactions
The synthesis of Brilliant Black BN is a classic example of creating a disazo dye through a sequence of diazotization and azo coupling reactions. This process builds the complex molecule step-by-step.
First Diazotization: The synthesis begins with the diazotization of a primary aromatic amine, 4-aminobenzenesulfonic acid (sulfanilic acid). fao.org This reaction, typically carried out in an acidic solution with sodium nitrite, converts the amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺).
First Coupling Reaction: The resulting diazonium salt of sulfanilic acid is then coupled with an aromatic coupling component, 8-aminonaphthalene-2-sulfonic acid (also known as 1,7-Cleve's acid). fao.org This reaction forms the first azo linkage (-N=N-), creating a monoazo intermediate compound.
Second Diazotization: The amino group on the 1,7-Cleve's acid portion of the newly formed intermediate product is then diazotized. fao.org This creates a second diazonium salt function within the molecule, preparing it for the final coupling step.
Second Coupling Reaction: The final step involves coupling the diazotized intermediate with 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid (N-acetyl K acid). fao.org This reaction forms the second azo linkage, completing the chromophore system of the Brilliant Black BN molecule. The final product is typically isolated as its tetrasodium salt. wikipedia.orgfao.org
Precursor Compounds and Intermediate Product Formation
The successful synthesis of Brilliant Black BN relies on three critical precursor compounds. Each plays a specific role in the construction of the final dye molecule.
Precursor Compounds The table below details the primary reactants required for the synthesis.
| Chemical Name | Common Name | Role in Synthesis |
| 4-aminobenzenesulfonic acid | Sulfanilic acid | Initial primary amine for the first diazotization. fao.org |
| 8-aminonaphthalene-2-sulfonic acid | 1,7-Cleve's acid | First coupling component and the amine for the second diazotization. fao.org |
| 4-(acetylamino)-5-hydroxy-1,7-naphthalenedisulfonic acid | N-acetyl K acid | Final coupling component. fao.org |
Intermediate Product Formation After the first coupling reaction between diazotized sulfanilic acid and 1,7-Cleve's acid, a stable monoazo amine is formed. This intermediate is the key to building the final disazo structure.
Intermediate Compound Details
| Intermediate Name | Description |
| 4-amino-5-((4-sulfophenyl)diazenyl)naphthalene-2-sulfonic acid | This monoazo compound contains a free amino group originating from the 1,7-Cleve's acid precursor. This amino group is the site of the second diazotization reaction, which enables the subsequent coupling with N-acetyl K acid to form Brilliant Black BN. |
Advanced Analytical Characterization and Quantification Methodologies
Spectrophotometric Detection Techniques
Spectrophotometry is a widely used analytical method based on the principle that chemical substances absorb and transmit light over a specific range of wavelengths. For a compound like Brilliant Black BN, which is a synthetic dye, its colored nature makes it an ideal candidate for analysis by spectrophotometric methods.
UV-Visible Spectrophotometry Applications
UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of colored compounds like Brilliant Black BN. This method involves measuring the absorbance of a solution containing the analyte at a specific wavelength. Brilliant Black BN exhibits a characteristic absorbance peak in the visible region of the electromagnetic spectrum, which is directly proportional to its concentration in a given solution. The maximum wavelength of absorbance for Brilliant Black BN is approximately 571-572 nm. researchgate.netresearchgate.net This wavelength is typically used for its quantification to ensure maximum sensitivity.
The application of UV-Visible spectrophotometry for the determination of food colorants is a common practice due to its simplicity, cost-effectiveness, and rapid analysis time. researchgate.net While often used for single-analyte quantification, advancements in chemometric methods have enabled the simultaneous determination of multiple dyes in complex mixtures, overcoming issues with spectral overlap. researchgate.netnih.gov
Cloud Point Extraction-Spectrophotometry Combinatorial Methods
Cloud point extraction (CPE) is a green analytical chemistry technique that serves as an effective preconcentration method for analytes from various matrices prior to spectrophotometric determination. mdpi.comresearchgate.netmdpi.com This method utilizes the phase-separation behavior of non-ionic surfactants in aqueous solutions. mdpi.com When a solution containing a non-ionic surfactant is heated to a specific temperature, known as the cloud point temperature, it becomes turbid and separates into two phases: a small, surfactant-rich phase and a bulk aqueous phase. The analyte of interest can be partitioned into the surfactant-rich phase, thereby concentrating it.
This combinatorial approach has been successfully applied to the analysis of various food dyes. researchgate.net In one study focused on the determination of arsenic, Brilliant Black BN itself was utilized as a chelating agent in a cloud point extraction methodology. researchgate.net The study established a linear calibration curve for Brilliant Black BN in the range of 8–1000 μg L⁻¹ and a limit of detection of 2.4 μg L⁻¹. researchgate.net The optimized conditions for such extractions often involve careful control of parameters like surfactant concentration, pH, and temperature to achieve efficient separation and preconcentration. researchgate.netscispace.com For instance, a study on the CPE of other food dyes found that using Triton X-100 as the surfactant and optimizing the pH and temperature were crucial for effective extraction. researchgate.net
Wavelength Optimization and pH Influence in Spectrophotometric Analysis
The optimization of wavelength is a critical step in developing a sensitive and selective spectrophotometric method. For Brilliant Black BN, the wavelength of maximum absorbance (λmax) is around 571-572 nm, and measurements are typically carried out at this wavelength to achieve the highest sensitivity. researchgate.netresearchgate.net
The pH of the solution can significantly influence the spectrophotometric analysis of certain compounds, particularly those with acidic or basic functional groups. mdpi.com Changes in pH can alter the ionization state of a molecule, leading to shifts in its absorption spectrum (bathochromic or hypsochromic shifts) and changes in absorbance intensity. mdpi.com For azo dyes like Brilliant Black BN, the pH can affect the charge and the electronic structure of the chromophore. A study on the electrochemical behavior of Brilliant Black BN investigated its reduction in a Britton-Robinson buffer at pH 3.0. nih.gov While a detailed study on the specific influence of a wide pH range on the UV-Vis spectrum of Brilliant Black BN is not extensively documented in the provided search results, it is a critical parameter to consider during method development to ensure reproducible and accurate results. For many analytical procedures involving dyes, maintaining a constant and optimized pH is essential. nano-lab.com.tr
Chromatographic Separation and Detection Approaches
Chromatographic techniques are powerful analytical methods used to separate, identify, and quantify the components of a mixture. For the analysis of food colorants like Brilliant Black BN, High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique. uni-tuebingen.de
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC offers high resolution and sensitivity for the analysis of synthetic food dyes. uni-tuebingen.de The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
A variety of HPLC methods have been developed for the analysis of food colorants, often employing a diode-array detector (DAD) for simultaneous monitoring at multiple wavelengths. uni-tuebingen.de Method validation is a crucial aspect of HPLC analysis, ensuring the reliability of the results. Validation parameters typically include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. nih.gov For instance, a validation study for 27 food colors using an LC-UV-Vis method reported LOD and LOQ values ranging from 0.10 to 0.43 μg/g and 0.34 to 1.45 μg/g, respectively, with good linearity (regression coefficients > 0.990). nih.gov
Reversed-Phase HPLC Applications
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of water-soluble synthetic dyes like Brilliant Black BN. uni-tuebingen.de In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. More polar compounds elute earlier, while less polar compounds are retained longer on the column. uni-tuebingen.de
For the analysis of anionic dyes such as Brilliant Black BN, ion-pairing agents are often added to the mobile phase to improve retention and peak shape. nih.gov These agents, such as ammonium (B1175870) acetate (B1210297), form neutral ion pairs with the charged analytes, allowing for better interaction with the nonpolar stationary phase. nih.gov A common stationary phase used in RP-HPLC for dye analysis is the C18 column. uni-tuebingen.de
A specific HPLC method for the analysis of Brilliant Black BN utilizes a BIST™ A+ column, which is a negatively-charged, cation-exchange column. uni-tuebingen.de This method employs a multi-charged positive buffer (N,N,N',N'-Tetramethyl-1,3-propanediamine phosphate (B84403) at pH 4.0) and a mobile phase consisting mainly of acetonitrile (B52724). uni-tuebingen.de The detection is carried out at a wavelength of 600 nm. uni-tuebingen.de
Data Tables
The following tables summarize key analytical parameters for the quantification of Brilliant Black BN based on the discussed methodologies.
Table 1: Spectrophotometric and Combinatorial Method Parameters for Brilliant Black BN Quantification
| Parameter | UV-Visible Spectrophotometry | Cloud Point Extraction-Spectrophotometry |
| Wavelength (λmax) | ~572 nm researchgate.net | Not specified for BN as analyte |
| Linearity Range | Not specified | 8 - 1000 µg/L researchgate.net |
| Limit of Detection (LOD) | Not specified | 2.4 µg/L researchgate.net |
| Surfactant | Not applicable | Triton X-114 researchgate.net |
| pH | Not specified | 7.0 (for As(III) extraction using BN) researchgate.net |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for Brilliant Black BN Quantification
| Parameter | Reversed-Phase HPLC (BIST™ A+ Column) |
| Column | BIST™ A, 4.6x150 mm, 5µm, 100A uni-tuebingen.de |
| Mobile Phase | Acetonitrile uni-tuebingen.de |
| Buffer | N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate – 5 mM uni-tuebingen.de |
| pH | 4.0 uni-tuebingen.de |
| Flow Rate | 2.0 mL/min uni-tuebingen.de |
| Detection Wavelength | 600 nm uni-tuebingen.de |
| Linearity Range | Not specified |
| Limit of Detection (LOD) | Not specified |
An in-depth look at the advanced analytical methodologies for the characterization and quantification of the analytical standard Brilliant Black BN reveals a reliance on sophisticated chromatographic and detection techniques. These methods are essential for ensuring the purity, identity, and concentration of the standard, which is critical for its use in quality control and research applications.
1 Advanced Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) remains the cornerstone for the analysis of synthetic dyes like Brilliant Black BN. The inherent complexity of dye matrices, which may contain isomers, subsidiary dyes, and unreacted starting materials, necessitates the use of advanced column chemistries and separation modes.
2 Ion-Pair Reversed-Phase Chromatography
Ion-pair reversed-phase chromatography (IP-RPLC) is a powerful technique for separating charged analytes, such as the highly sulfonated Brilliant Black BN, on conventional reversed-phase columns (e.g., C8 or C18). technologynetworks.com The fundamental principle involves adding an ion-pairing reagent to the mobile phase. This reagent is typically a long-chain alkylamine, like triethylamine (B128534) or butylammonium (B8472290) acetate, which possesses a charge opposite to that of the analyte. technologynetworks.comnih.gov
The ion-pairing reagent forms a neutral, hydrophobic ion pair with the charged analyte. technologynetworks.com This complex can then be retained and separated by the nonpolar stationary phase. The retention and selectivity can be finely tuned by optimizing several factors, including the type and concentration of the ion-pairing agent, the pH of the mobile phase, and the column temperature. nih.govnih.gov For large, multiply-charged molecules like Brilliant Black BN, which contains four sulfonate groups, IP-RPLC provides excellent resolution and peak shape, which can be challenging to achieve with other methods. sielc.comcaymanchem.com While effective, this method is not always directly compatible with mass spectrometry detection due to the presence of non-volatile ion-pairing reagents. waters.com
3 Ion-Exchange Chromatography (e.g., BIST™ Method)
Ion-exchange chromatography (IEX) separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. phenomenex.com For an anionic compound like Brilliant Black BN, an anion-exchange column with positively charged groups would typically be used.
A novel approach known as the Bridge Ion Separation Technology (BIST™) method has demonstrated high selectivity for separating azo dyes with multiple sulfonate groups, including Brilliant Black BN. sielc.com Uniquely, this method uses a negatively charged cation-exchange column. The separation is achieved through two key components: a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), in the mobile phase, and a high concentration of an organic solvent like acetonitrile (MeCN). sielc.com The positively charged buffer acts as a "bridge," linking the negatively charged sulfonate groups of the dye to the negatively charged column surface. The high organic content of the mobile phase minimizes the solvation layer around the charged analytes, facilitating this interaction. sielc.com This technique provides excellent peak shape and selectivity, allowing for the separation of structurally similar dyes. sielc.com
Table 1: HPLC Method Parameters for Brilliant Black BN Analysis using BIST™
| Parameter | Condition |
|---|---|
| Column | BIST™ A, 4.6×150 mm, 5µm, 100Å |
| Mobile Phase | MeCN |
| Buffer | TMDAP phosphate – 5 mM pH 4.0 |
| Flow Rate | 2.0 mL/min |
| Detection | Vis 600 nm |
Data sourced from SIELC Technologies application note. sielc.com
4 Core-Shell Column Chromatography for Rapid Analysis
Core-shell column technology represents a significant advancement in HPLC, offering higher efficiency and faster analysis times compared to traditional fully porous particle columns, without generating the high backpressures associated with sub-2 µm particles. nih.govchromatographytoday.com These columns are packed with particles consisting of a solid, non-porous core surrounded by a thin, porous shell of silica (B1680970). chromatographytoday.com This structure reduces the diffusion path length for analytes, minimizing mass transfer effects and leading to sharper, more efficient peaks even at higher flow rates. chromatographytoday.com
The use of core-shell columns is particularly advantageous for the rapid analysis of large sample batches, a common requirement in food and beverage quality control where Brilliant Black BN is used. nih.govresearchgate.net Research has shown that a core-shell C18 column can be effectively used in a UHPLC system for the determination of Brilliant Black BN, achieving short analysis times while maintaining excellent separation. researchgate.net The lower backpressure compared to sub-2 µm fully porous columns allows for their use on both traditional HPLC and UHPLC systems, providing enhanced performance without requiring costly instrument upgrades. nih.gov
2 Ultra-High Performance Liquid Chromatography (UHPLC) Implementations
UHPLC systems utilize columns packed with sub-2 µm porous particles or core-shell particles to achieve significant gains in resolution, speed, and sensitivity over conventional HPLC. nih.gov The application of UHPLC to the analysis of Brilliant Black BN allows for much faster run times, which is critical for high-throughput screening.
An analytical method for Brilliant Black BN was developed using a UHPLC system coupled with a diode-array detector (DAD). researchgate.net The method employed a core-shell C18 column to achieve rapid and efficient separation.
Table 2: UHPLC-DAD Method Parameters for Brilliant Black BN Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent Poroshell 120 HPH-C18, 3 x 100 mm, 2.7 μm |
| Mobile Phase | Gradient of 10 mM Na₂HPO₄ (pH 7) and Methanol |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 5 µL |
Data sourced from a study on the refined exposure assessment for Brilliant Black BN. researchgate.net
This implementation highlights the synergy between UHPLC instrumentation and core-shell column technology to create highly efficient and rapid analytical methods for food additives. researchgate.net
3 Coupled Chromatographic Detection Systems
The detector is a critical component of the analytical system, providing the means to visualize and quantify the separated compounds. For a colored compound like Brilliant Black BN, UV-Visible based detectors are standard; however, more advanced detectors provide greater confidence in identification.
1 Diode Array Detection (DAD) and Photodiode Array Detection (PDA)
Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, are advanced UV-Vis detectors that simultaneously measure the absorbance across a wide range of wavelengths, rather than at just one or two pre-selected wavelengths. shimadzu.com This provides several advantages for the analysis of an analytical standard like Brilliant Black BN.
Firstly, it allows for the determination of the optimal detection wavelength. For Brilliant Black BN, the maximum absorbance is approximately 572 nm. fao.org Secondly, it provides the complete UV-Vis spectrum of the eluting peak. This spectral information can be used as a confirmation of identity by comparing the spectrum of the analyte peak to that of a known reference standard stored in a library. researchgate.net Thirdly, PDA/DAD is crucial for assessing peak purity. Software can analyze the spectra across an entire peak; if the peak is pure, the spectra at the upslope, apex, and downslope will be identical. The presence of a co-eluting impurity would result in spectral differences, which can be flagged by a peak purity algorithm. shimadzu.com HPLC-PDA methods have been successfully validated for the simultaneous analysis of Brilliant Black BN and other azo dyes in complex food matrices like milk and cheese. nih.gov
2 Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an exceptionally powerful analytical technique that couples the separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. For the unequivocal identification of Brilliant Black BN (molar mass: 867.66 g·mol⁻¹), LC-MS is the gold standard. wikipedia.orgnih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized analyte, providing a high degree of certainty in its identification.
In LC-MS/MS, a specific parent ion is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is extremely selective and sensitive, making it ideal for quantifying trace levels of the analyte in complex samples. shimadzu.com The development of LC-MS/MS methods for azo dyes is common for regulatory testing of textiles and other materials to ensure compliance with restricted substance lists. shimadzu.com While Brilliant Black BN itself may be the target, LC-MS is also invaluable for identifying and quantifying subsidiary dyes, isomers, and potential degradation products, which is a critical aspect of characterizing an analytical standard. researchgate.net Method development often involves the addition of modifiers like formic acid or ammonium acetate to the mobile phase to facilitate the ionization of analytes like Brilliant Black BN. nih.gov
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) Compatibility
Brilliant Black BN, a tetrasodium (B8768297) salt, is a non-volatile, sulfonated azo dye. wikipedia.orgcaymanchem.com Its lack of a strong chromophore suitable for universal UV detection across all potential applications and its non-volatile nature make it a suitable candidate for analysis by universal detectors like the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosel Detector (CAD).
These detectors operate by a three-stage process: nebulization of the column eluent, evaporation of the mobile phase to leave analyte particles, and subsequent detection of these particles by light scattering (ELSD) or by measuring the charge they carry (CAD). lcms.cz This mechanism makes them independent of the analyte's optical properties, offering a more uniform response compared to UV-Vis detection, which is particularly advantageous for purity analysis or when calibration standards are unavailable. lcms.cz
A specific High-Performance Liquid Chromatography (HPLC) method developed for the separation of Brilliant Black BN has demonstrated compatibility with ELSD and CAD. sielc.com This method utilizes a multi-charged positive buffer in a highly organic mobile phase, a technique that is fully compatible with the detection principles of ELSD and CAD, as well as mass spectrometry (LC-MS). sielc.com The ability to use these universal detectors provides flexibility in method development and can lead to reliable and accurate results, with reproducibility often better than 2%. lcms.cz
Optimization of Chromatographic Parameters for Brilliant Black BN
The successful separation and quantification of Brilliant Black BN by HPLC relies heavily on the careful optimization of key chromatographic parameters. These include the composition and pH of the mobile phase, as well as the column temperature and eluent flow rate.
The choice of mobile phase is critical in reversed-phase HPLC. For ionizable compounds like Brilliant Black BN, which contains four sulfonate groups, the pH of the mobile phase is a powerful tool for controlling retention and selectivity. sielc.comshimadzu-webapp.eu As an anionic dye, its charge state and, consequently, its interaction with the stationary phase are highly dependent on the mobile phase pH. shimadzu-webapp.eu Adjusting the pH can suppress the ionization of the sulfonate groups, leading to increased retention on non-polar stationary phases. shimadzu-webapp.eu
One established method for analyzing Brilliant Black BN uses a mobile phase consisting of acetonitrile (MeCN) and a 5 mM TMDAP (N,N,N',N'-Tetramethyl-1,3-propanediamine) phosphate buffer with a pH of 4.0. sielc.com In this specialized technique, known as BIST™ (Bridge Ion Separation Technology), the multi-charged positive buffer acts as a bridge, linking the negatively charged Brilliant Black BN to a negatively charged cation-exchange column surface. sielc.com The high organic content of the mobile phase minimizes the formation of a solvation layer around the analyte, enabling strong retention and separation. sielc.com
Another approach involves using a gradient elution with 0.1 M ammonium acetate in water as solvent A and an organic solvent like acetonitrile as solvent B. fao.org Generally, for method development at low pH (1-2), additives like formic acid or phosphate buffers are recommended, while at high pH, buffers such as ammonium carbonate are common. chromatographyonline.comglsciences.eu The pH should be adjusted to be at least two units away from the analyte's pKa to avoid issues like split peaks. shimadzu-webapp.eu
Table 1: Example Mobile Phase Compositions for Brilliant Black BN Analysis
| Method Type | Stationary Phase | Mobile Phase A | Mobile Phase B | pH | Detection | Reference |
|---|---|---|---|---|---|---|
| BIST™ | BIST™ A (cation-exchange) | MeCN | 5 mM TMDAP phosphate buffer | 4.0 | Vis 600 nm, ELSD, CAD, MS | sielc.com |
Flow rate and column temperature are instrumental in optimizing separation efficiency, analysis time, and peak shape.
Flow Rate: The mobile phase flow rate directly impacts peak elution speed and chromatogram compression. researchgate.net While it generally does not affect selectivity, it is a key variable for optimizing throughput. researchgate.net For a separation of Brilliant Black BN on a 4.6x150 mm column, a flow rate of 2.0 mL/min has been utilized. sielc.com Another method specified a flow rate of 0.8 ml/min. fao.org The optimal flow rate is dependent on the column's internal diameter and the particle size of the stationary phase. silicycle.com For instance, a typical flow rate for a 4.6 mm ID column with 5 µm particles is 1.00 mL/min. silicycle.com Increasing the flow rate can decrease retention times and peak areas, but may also lead to an increase in the height equivalent to a theoretical plate (HETP), indicating a decrease in efficiency. nih.gov
Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature typically leads to decreased retention times, sharper peaks (increased theoretical plates), and lower system backpressure. researchgate.netnih.gov While specific temperature conditions for Brilliant Black BN analysis are not always detailed, operating at controlled temperatures (e.g., 40 °C) is common practice to ensure reproducibility. glsciences.eumfd.org.mk For some separations, higher temperatures can modify selectivity and improve detection sensitivity. researchgate.net However, for analyses at very high or low pH, lower operating temperatures are often recommended to extend column lifetime. glsciences.eu
Table 2: General Effects of Increasing Flow Rate and Temperature in RP-HPLC
| Parameter | Effect of Increased Flow Rate | Effect of Increased Column Temperature | Reference |
|---|---|---|---|
| Retention Time | Decrease | Decrease | nih.gov |
| Peak Height | Decrease | Increase | nih.gov |
| Peak Area | Decrease | No significant variation | nih.gov |
| Theoretical Plates (N) | Decrease | Increase | nih.gov |
| HETP | Increase | Decrease | nih.gov |
| System Backpressure | Increase | Decrease | researchgate.net |
Electrochemical Detection Strategies
Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the determination of electroactive compounds like Brilliant Black BN. researchgate.net These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Voltammetry measures the current response of an analyte to an applied potential. The azo groups (-N=N-) in Brilliant Black BN are electrochemically active and can be reduced, forming the basis for its voltammetric determination. researchgate.netresearchgate.net A systematic study of Brilliant Black BN's electrochemical behavior across a wide pH range has been conducted using techniques like cyclic voltammetry. researchgate.net This research established that the dye undergoes reduction at a dropping mercury electrode and oxidation at a glassy carbon electrode. researchgate.net
The development of a reliable voltammetric method depends on the proper selection of the working electrode and the supporting electrolyte. researchgate.net For Brilliant Black BN, a method was developed based on its reduction in a Britton-Robinson (B-R) buffer at pH 3.0 using silver solid amalgam electrodes. researchgate.net
Differential Pulse Voltammetry (DPV) is a highly sensitive voltammetric technique used for quantifying trace levels of analytes. pineresearch.comwikipedia.org It involves superimposing fixed-magnitude pulses on a linear potential ramp. wikipedia.org The current is sampled just before the pulse and at the end of the pulse, and the difference between these two measurements is plotted against the potential. palmsens.com This differential measurement effectively minimizes the contribution of non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio and achieving very low detection limits, often in the 10⁻⁸ M range. pineresearch.comwikipedia.org
For the analysis of Brilliant Black BN, a linear scan adsorptive stripping voltammetry method, which shares principles with DPV, was developed. researchgate.net This method, utilizing a mercury meniscus modified silver solid amalgam electrode (m-AgSAE), achieved a limit of detection of 0.12 μM with an accumulation time of 300 seconds. researchgate.net The resulting DPV peak is typically symmetrical for reversible reactions, with the peak height being proportional to the concentration of the analyte. wikipedia.orgpalmsens.com
Table 3: Key Parameters in Differential Pulse Voltammetry (DPV)
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Initial Potential | The potential at which the scan begins. | Set outside the redox potential of the analyte. | analis.com.my |
| Final Potential | The potential at which the scan ends. | Set outside the redox potential of the analyte. | analis.com.my |
| Pulse Amplitude/Height | The height of the superimposed pulse. | 5 - 50 mV | palmsens.comanalis.com.my |
| Pulse Width | The duration of the potential pulse. | 10 ms | pineresearch.com |
| Scan Rate | The rate at which the base potential is swept. | 5 mV/s | analis.com.my |
| Accumulation Potential | The potential applied to pre-concentrate the analyte on the electrode surface. | 0 mV | analis.com.my |
| Accumulation Time | The duration for which the accumulation potential is applied. | 80 s | analis.com.my |
Development of Modified Electrodes for Enhanced Sensitivity
For Brilliant Black BN, the first voltammetric methods utilized two types of silver solid amalgam electrodes (AgSAEs): a polished version (p-AgSAE) and a mercury meniscus modified version (m-AgSAE). researchgate.netnih.gov The m-AgSAE, in particular, demonstrated superior sensitivity due to its ability to accumulate the analyte more effectively. researchgate.netnih.gov
The development of enhanced sensors often involves the use of nanomaterials, which provide a larger electroactive surface area, higher electrical conductivity, and faster charge transfer rates. qub.ac.uk Materials used for such modifications include:
Carbon Black (CB): CB is a low-cost nanomaterial that significantly amplifies the electrochemical signal. qub.ac.uk Screen-printed electrodes modified with carbon black (CB-SPEs) have shown improved long-term stability and electro-catalytic properties, making them highly sensitive tools for detecting various substances. researchgate.netnih.gov
Black Phosphorus (BP): As a 2D layered material, black phosphorus has attracted attention for its unique electronic properties and high surface activity, making it a candidate for developing novel electrochemical sensors. nih.gov
Metal Nanoparticles: Gold and other metal nanoparticles are used to functionalize electrodes, improving their selectivity and sensitivity for detecting specific ions and molecules. mdpi.com
These modification strategies simplify the sensing process and lead to high reproducibility and enhanced analytical performance. qub.ac.uk
Table 2: Examples of Electrode Modifications for Enhanced Electrochemical Sensing
| Modifying Material | Base Electrode | Advantage(s) | Target Analyte Example(s) | Source(s) |
| Mercury Meniscus | Silver Solid Amalgam (AgSAE) | Enhanced sensitivity via analyte accumulation | Brilliant Black BN | researchgate.net, nih.gov |
| Carbon Black (CB) | Screen-Printed Electrode (SPE) | Signal amplification, improved stability, lower cost | Nitrite, Marine Toxins | qub.ac.uk, researchgate.net, nih.gov |
| Amino/Phosphonate Groups | Gold Screen-Printed Electrode (SPGE) | Improved selectivity and sensitivity | Pb²⁺, Hg²⁺ | mdpi.com |
Investigations into Electrocatalytic Behavior
The enhanced performance of modified electrodes is often attributed to their electrocatalytic behavior. Electrocatalysis involves the acceleration of an electrochemical reaction at the electrode surface. For the detection of Brilliant Black BN, the modification of silver solid amalgam electrodes facilitates the dye's reduction, a key example of electrocatalysis. researchgate.net
Similarly, carbon black-modified electrodes exhibit efficient electrocatalytic activity towards the oxidation of other molecules, such as nitrite. researchgate.net This is observed through an increase in the peak oxidation currents and a shift of the oxidation potential to less positive values, indicating that the reaction requires less energy to proceed. researchgate.net This catalytic effect is crucial for achieving high sensitivity and low detection limits, making it possible to detect trace amounts of the target analyte in complex samples. researchgate.net
Sample Preparation and Matrix Effects in Analytical Determinations
When quantifying an analyte like Brilliant Black BN in real-world samples, particularly from complex food matrices, the sample matrix itself can significantly influence the analytical result. bataviabiosciences.com This phenomenon, known as the matrix effect, is caused by all other components in the sample apart from the analyte and can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration. bataviabiosciences.comnih.gov Therefore, developing a robust sample preparation protocol is essential to minimize or eliminate these interferences, ensuring the accuracy and reliability of the analytical data. mdpi.com
Extraction Methodologies for Diverse Matrices
Brilliant Black BN is used as a colorant in a wide variety of food products, including desserts, sweets, ice cream, soft drinks, flavored milk drinks, jellies, and sauces. infocons.orgwikipedia.org The extraction of the dye from these diverse and often complex matrices is a critical first step in its analysis. There is no single universal extraction method; the protocol must be tailored to the specific nature of the food sample. mdpi.com
The general approach involves releasing the dye from the food matrix and then applying a cleanup procedure to remove interfering substances. mdpi.com
Solid-Liquid or Liquid-Liquid Extraction (LLE): This is a common technique used for the extraction of synthetic food colorants. mdpi.com The choice of solvent is critical for achieving high extraction efficiency.
Solid-Phase Extraction (SPE): This technique is frequently used as a cleanup step to selectively isolate the analyte from co-extracted matrix components, thereby reducing matrix effects. mdpi.commdpi.com
Common solvents used for the extraction of synthetic dyes like Brilliant Black BN from food matrices are listed below. mdpi.com
Table 3: Common Solvents for Extraction of Synthetic Dyes from Food Matrices
| Solvent | Source(s) |
| Water | mdpi.com |
| Ethanol (B145695) | mdpi.com |
| Methanol | mdpi.com |
| Isopropyl alcohol | mdpi.com |
| Ethyl acetate | mdpi.com |
| Ammonia / Ammoniac ethanol | mdpi.com |
| Cyclohexane | mdpi.com |
Careful development of these extraction and cleanup steps is paramount to avoid the degradation of the analyte and to effectively eliminate matrix interferences, which is necessary for the development of simple, selective, and precise analytical methods. mdpi.com
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of Brilliant Black BN from complex sample matrices prior to chromatographic analysis. The protocol's effectiveness hinges on the selection of an appropriate sorbent material and elution solvents to achieve high recovery and sample cleanup.
Common SPE protocols involve a sequence of steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. rsc.org For Brilliant Black BN, various sorbent types have been successfully employed. Polyamide resin is a frequent choice, functioning through the adsorption of the polar, protonatable groups of the dye in an acidic environment, primarily via Van der Waals interactions. mdpi.com The dye is subsequently eluted using a basic solution, such as an ammoniated ethanol mixture. fda.gov
Other effective sorbents include reversed-phase materials like C18 silica and hydrophilic-lipophilic balanced (HLB) polymers. rsc.orgfda.gov A multi-column SPE approach may be used for particularly challenging matrices, combining different sorbent chemistries like cation-exchange (CBX), silica (SiOH), and HLB to systematically remove interfering compounds. fda.gov The choice of protocol is highly dependent on the sample matrix. For instance, a method for analyzing Brilliant Black BN in processed milk and cheese involves specific extraction steps tailored to that matrix before potential SPE cleanup. nih.gov
Table 1: Summary of SPE Sorbents for Brilliant Black BN Analysis
| Sorbent Type | Principle of Interaction | Typical Application | Reference |
|---|---|---|---|
| Polyamide | Adsorption via Van der Waals forces in acidic pH. | General food matrices. | mdpi.comfda.gov |
| C18 Silica | Reversed-phase retention of non-polar parts of the molecule. | Aqueous samples, food extracts. | rsc.org |
| Hydrophilic-Lipophilic Balanced (HLB) | Mixed-mode retention for a wide range of analytes. | Complex food and cosmetic matrices. | fda.gov |
Influence of Complex Sample Matrices on Analytical Performance
The composition of the sample matrix can significantly impact the performance of analytical methods for Brilliant Black BN. Complex matrices, such as beverages, dairy products, and confectionery, contain numerous compounds like sugars, fats, proteins, and other additives that can interfere with quantification. nih.govchromatographyonline.com
Matrix effects can manifest in several ways. Hydrophilic substances present in a sample can co-adsorb to SPE cartridges, masking the active sites and reducing the sorbent's binding capacity for Brilliant Black BN, which can lead to lower recovery rates. mdpi.com In liquid chromatography, co-eluting matrix components can cause signal suppression or enhancement in the detector, leading to inaccurate quantification.
To mitigate these effects, several strategies are employed. Robust sample preparation, including protein precipitation for dairy samples or pH adjustment for beverages, is crucial. nih.govchromatographyonline.com For instance, in the analysis of beverages, adjusting the sample pH to around 6 was found to be optimal for minimizing interferences and improving analyte response in mass spectrometry detection. chromatographyonline.com Studies on alcoholic beverages have also investigated the impact of ethanol content on analytical signals to account for potential matrix-induced variations. chromatographyonline.com Despite these challenges, methods have been developed that demonstrate relatively low matrix effects when analyzing Brilliant Black BN in real-world samples, with analyte recoveries often falling within an acceptable range of 83.8% to 103.0%. chromatographyonline.com
Analytical Method Validation and Quality Assurance
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for quantifying Brilliant Black BN must undergo rigorous validation. This process assesses various performance characteristics in accordance with international standards.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are critical for determining the sensitivity of an analytical method. They are commonly calculated based on the signal-to-noise ratio (S/N) of the measurement, where LOD corresponds to an S/N of ≥3 and LOQ to an S/N of ≥10. akjournals.com Alternatively, they can be calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S), according to the formulas LOD = 3.3σ/S and LOQ = 10σ/S. chromatographyonline.com
The LOD and LOQ for Brilliant Black BN vary depending on the analytical technique and the sample matrix.
Table 2: Reported LOD and LOQ for Brilliant Black BN
| Analytical Technique | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC-PDA | Milk and Cheese | 1.14 - 1.73 µg/mL | 3.46 - 5.25 µg/mL | nih.gov |
| UHPLC-DAD | General Foodstuffs | 0.17 - 0.25 mg/L | 0.57 - 0.82 mg/L | akjournals.comresearchgate.net |
| UHPLC-MS | Beverages | Not specified | 0.1 - 3.7 mg/L | chromatographyonline.com |
| HPLC | Standard Solution | Not specified | 0.1 mg/L | iiste.org |
| Spectrophotometry (after CPE) | Water | 2.4 µg/L | Not specified | researchgate.net |
Assessment of Linearity and Calibration Curve Validation
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by preparing and analyzing a series of standard solutions at different concentrations and constructing a calibration curve. The linearity is typically evaluated by the correlation coefficient (R) or the coefficient of determination (R²), with values close to 1.0 indicating excellent linearity.
For Brilliant Black BN, various studies have demonstrated strong linearity over wide concentration ranges using different analytical techniques.
Table 3: Linearity Data for Brilliant Black BN Quantification
| Concentration Range | Correlation Coefficient (R²) | Analytical Technique | Reference |
|---|---|---|---|
| 0.1 - 20 mg/L | 0.9995 | HPLC | iiste.org |
| 1 - 100 mg/L | 0.9991 - 1.0 | UHPLC-DAD | akjournals.comresearchgate.net |
| 26.34 - 300 µg/mL | 0.999 - 1.000 | HPLC-PDA (in milk/cheese) | nih.gov |
Evaluation of Precision and Accuracy in Quantification
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Accuracy is the closeness of the analytical result to the true value, typically determined through recovery experiments by spiking a blank matrix with a known amount of the analyte.
Analytical methods for Brilliant Black BN have been shown to be both precise and accurate across various matrices.
Table 4: Precision and Accuracy Data for Brilliant Black BN Analysis
| Matrix | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|
| Milk and Cheese | ≤ 3.71% | 98.81% - 115.94% | nih.gov |
| Powdered Soft Drinks | 3.1% - 9.30% | 97.3% - 107.5% | researchgate.net |
| Water | 1.18% - 2.05% | Not specified | researchgate.net |
| Beverages | 0.4% - 4.5% (Repeatability) | 83.8% - 103.0% | chromatographyonline.com |
Compliance with International Analytical Guidelines (e.g., ICH Guidelines)
The validation of analytical methods for food additives like Brilliant Black BN is expected to conform to internationally recognized standards to ensure the global acceptance and comparability of data. The International Council for Harmonisation (ICH) provides a widely accepted framework for analytical method validation. akjournals.comwho.int
Numerous studies on the analysis of Brilliant Black BN explicitly state that their method validation protocols were designed and evaluated based on ICH guidelines. nih.govchromatographyonline.comakjournals.comresearchgate.net These guidelines detail the necessary validation characteristics to be investigated, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. nih.govchromatographyonline.com For instance, the ICH-recommended formulas for calculating LOD and LOQ are frequently cited and applied. chromatographyonline.com The acceptance criteria for parameters like recovery rates and precision are also often judged against the benchmarks provided by ICH. nih.govresearchgate.net Adherence to these guidelines ensures a robust, reliable, and well-documented analytical method suitable for routine quality control and regulatory enforcement. akjournals.comresearchgate.net
Environmental Fate and Degradation Pathways
Biodegradation Mechanisms of Brilliant Black BN
The microbial degradation of azo dyes like Brilliant Black BN is a key process in their environmental fate. researchgate.netnih.gov This biological breakdown relies on the metabolic activities of various microorganisms, including bacteria, fungi, yeasts, and algae, which can transform the dye into simpler, often less colored, compounds. researchgate.netnih.gov
The complete mineralization of azo dyes such as Brilliant Black BN typically involves a sequential two-step process that requires both anaerobic and aerobic conditions. nih.gov
Anaerobic Degradation : The initial and most critical step in the biodegradation of Brilliant Black BN is the decolorization that occurs under anaerobic or microaerophilic (low oxygen) conditions. nih.govresearchgate.net In the absence of oxygen, microorganisms utilize the azo dye as an electron acceptor. This leads to the reductive cleavage of the azo bonds (–N=N–), which are responsible for the dye's color. nih.govtaylorfrancis.com This process results in the formation of colorless, but potentially hazardous, aromatic amines. nih.govnih.gov Studies have shown that for similar azo dyes like Reactive Black 5, decolorization efficiency is significantly higher under static conditions, which favor anaerobic metabolism, compared to agitated or shaking conditions that introduce more oxygen. nih.govnih.gov
Aerobic Degradation : The aromatic amines produced during the anaerobic phase are often resistant to further degradation under the same conditions. However, these intermediates can be subsequently mineralized, often to carbon dioxide and water, by different microbial communities under aerobic conditions. nih.govnih.gov This aerobic step involves oxidative enzymes that break down the aromatic rings. nih.gov While some specialized bacteria are capable of degrading azo dyes directly under aerobic conditions, the combined anaerobic-aerobic sequence is generally considered more effective for complete mineralization. nih.govnih.gov
The primary mechanism for the biological decolorization of Brilliant Black BN is the reductive cleavage of its azo linkages. nih.govscbt.com This reaction is a widespread capability among various anaerobic and facultative anaerobic bacteria. nih.gov The azo bond is reduced, breaking the chromophore and yielding smaller aromatic amine compounds. researchgate.netscbt.com
This reductive process is considered a significant degradation pathway, and it is estimated that a substantial portion of the dye can be cleaved in this manner. scbt.com The reaction involves the transfer of electrons from an electron donor (like NADH or NADPH) to the azo dye, which acts as the electron acceptor. nih.govresearchgate.net The cleavage of the two azo bridges in the Brilliant Black BN molecule may not occur simultaneously. researchgate.net For instance, the bacterium Dermacoccus abyssi MT1.1T, isolated from the Mariana Trench, has been shown to decolorize Brilliant Black BN through this reductive mechanism. glpbio.com The breakdown products are then subject to further metabolic pathways. mdpi.com
The microbial degradation of Brilliant Black BN is facilitated by specific enzymes, primarily from the oxidoreductase class. researchgate.netnih.gov
Azoreductases : These are the key enzymes responsible for the initial reductive cleavage of the azo bond. nih.govresearchgate.net Azoreductases catalyze the NAD(P)H-dependent reduction of azo dyes. nih.gov They are found in a wide range of bacteria and can be classified as flavin-dependent or flavin-free. nih.govnih.gov Several azoreductases have been identified and shown to be effective against the complex structure of Brilliant Black BN. researchgate.net For example, a study demonstrated that 10 different azoreductases, including previously uncharacterized ones, were all capable of degrading Brilliant Black BN. researchgate.net A fusion protein combining an azoreductase from Rhodococcus opacus and a formate (B1220265) dehydrogenase from Candida boidinii also showed the ability to partially degrade Brilliant Black BN. researchgate.net
Other Oxidoreductases : Following the initial reductive step, other oxidative enzymes are required to break down the resulting aromatic amines. These enzymes include laccases and peroxidases, which are particularly common in fungi but also found in bacteria. researchgate.netnih.gov These enzymes have broad substrate specificity and can catalyze the oxidation of a wide range of phenolic compounds and aromatic amines, leading to their eventual mineralization. nih.gov Enzymatic analysis of bacterial consortia degrading the similar Reactive Black 5 dye confirmed the crucial role of NADH-DCIP reductase and azoreductase in the initial azo bond cleavage, followed by the action of oxidative enzymes for further breakdown. nih.gov
Table 1: Key Microbial Enzymes in Brilliant Black BN Degradation
| Enzyme Class | Specific Enzyme Example | Microorganism Source (Example) | Role in Degradation | Citation |
|---|---|---|---|---|
| Oxidoreductases | Azoreductase (AzoRo) | Rhodococcus opacus | Reductive cleavage of azo bonds. | researchgate.netresearchgate.net |
| Azoreductase | Klebsiella pneumoniae | Biotransformation of azo dyes into less toxic metabolites. | researchgate.net | |
| Laccases, Peroxidases | Various fungi and bacteria | Oxidation of aromatic amines produced after azo bond cleavage. | researchgate.netnih.gov | |
| NADH-DCIP Reductase | Bacterial consortium | Contributes to the reductive cleavage of the azo bond. | nih.gov |
The rate of microbial dye decolorization can be significantly enhanced by the addition of small, soluble molecules known as redox mediators. nih.gov These compounds act as electron shuttles, facilitating the transfer of reducing equivalents from the microbial cells or enzymes to the dye molecules. nih.gov
The addition of redox mediators like anthraquinone-2,6-disulphonate (AQDS), riboflavin, or lawsone has been shown to increase the first-order rate constant of decolorization for various azo dyes in anaerobic sludge. nih.gov Natural phenolic compounds, such as syringaldehyde (B56468) and acetosyringone, have also been explored as effective and environmentally friendly redox mediators for laccase-driven decolorization of dyes like Reactive Black 5. mdpi.comresearchgate.net In a system involving the bacterium Sphingomonas sp., it was proposed that quinones act as redox mediators, being reduced by a membrane-bound quinone reductase, with the resulting hydroquinones then chemically reducing the azo dyes. nih.gov This mediated electron transfer can accelerate the degradation process beyond what the microorganisms can achieve on their own.
Abiotic Degradation Processes
Besides biodegradation, Brilliant Black BN can also be broken down by non-biological environmental processes, primarily through the action of light.
Photolytic degradation, or photocatalysis, is an advanced oxidation process that utilizes light energy to break down pollutants. researchgate.net This process is considered an effective method for degrading complex dye molecules like Brilliant Black BN. researchgate.net
The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc-based materials, which, when irradiated with light of sufficient energy (e.g., UV or simulated solar light), generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals are powerful oxidizing agents that can attack and mineralize the dye molecules. researchgate.net
Several studies have focused on the photocatalytic degradation of Brilliant Black BN:
One study investigated the use of a hybrid heterostructure catalyst made of F, Sm³⁺ co-doped TiO₂ and multi-walled carbon nanotubes (MWCNTs) for the degradation of Brilliant Black BN under simulated solar light. researchgate.net
Another approach used ZIF-8, a type of metal-organic framework, as a photocatalyst for the degradation of the similar Reactive Black 5 dye under UV irradiation, demonstrating high efficiency. rsc.org
The efficiency of photolytic degradation can be influenced by factors such as the type and loading of the photocatalyst, the pH of the solution, and the intensity of the light source. researchgate.netnih.gov
Table 2: Research Findings on Abiotic Degradation of Brilliant Black BN and Similar Dyes
| Degradation Method | Catalyst / System | Target Dye | Key Findings | Citation |
|---|---|---|---|---|
| Photocatalysis | F, Sm³⁺ co-doped TiO₂/MWCNTs | Brilliant Black BN | The hybrid catalyst showed effective degradation under simulated solar light. Degradation rates were dependent on the MWCNT loading. | researchgate.net |
| Photocatalysis | ZIF-8 (leaf-like structure) | Reactive Black 5 (RB5) | High photocatalytic efficiency (over 95% degradation in 2 hours) under UV irradiation. | rsc.org |
| Reductive Degradation | Nanocrystalline Fe₈₀Si₁₀B₁₀ powder | Reactive Black 5 (RB5) | Nearly complete color removal was achieved in 3 minutes due to the rapid reduction of azo bonds. | mdpi.com |
Hydrolysis and pH-Dependent Degradation Profiles
The stability of azo dyes like Brilliant Black BN is significantly influenced by the pH of the surrounding medium. Generally, azo dyes are considered stable under aerobic conditions. researchgate.net While hydrolysis can be a degradation pathway for some dyes, particularly reactive dyes which can hydrolyze rapidly in aqueous solutions, it is not typically a primary degradation route for many other azo dyes within the environmental pH range of 4 to 9. researchgate.net
The degradation kinetics of dyes are often pH-dependent. For instance, studies on other dyes like anthocyanins in black rice bran have shown that the degradation rate constant increases with both increasing temperature and pH. nih.gov In acidic conditions, some azo dyes can form reactive nitrenium ions, which are implicated in their genotoxic mechanisms. researchgate.net A systematic study on the electrochemical behavior of Brilliant Black BN across a wide range of pH values has been conducted, indicating that its reduction and oxidation potentials are pH-dependent. Current time information in Asia/Manila. However, detailed kinetic data on the hydrolysis and pH-dependent degradation of Brilliant Black BN under various environmental conditions remains an area requiring further investigation to fully characterize its environmental persistence.
Adsorption and Removal Technologies from Aqueous Systems
The removal of Brilliant Black BN from wastewater is a critical step in mitigating its environmental impact. Adsorption has emerged as a versatile and widely used technique for this purpose. Current time information in Asia/Manila.
A variety of adsorbent materials have been developed and investigated for the removal of Brilliant Black BN and other dyes from aqueous solutions.
Modified Chitosan (B1678972) Beads: Chitosan, a biopolymer derived from chitin, has shown significant promise as a bio-adsorbent. Current time information in Asia/Manila. To enhance its adsorption capacity and stability in acidic media, chitosan is often modified. For instance, chitosan beads impregnated with cetyl trimethylammonium bromide (CTAB) have been successfully used for the removal of Brilliant Black BN. Current time information in Asia/Manila. These impregnated beads are more rigid and exhibit high stability in acidic conditions compared to unmodified chitosan beads. Current time information in Asia/Manila.
Magnetic Nanoparticles: Magnetic nanoparticles offer a significant advantage due to their high surface area and the ease of separation from treated water using an external magnetic field. researchgate.net Research has demonstrated the synthesis of magnetic magnetite nanoparticles (MNPs) modified with biocompatible cationic polyelectrolytes like polyethylenimine (PEI) and chitosan for the adsorption of azo dyes, including Brilliant Black BN. Under optimal conditions, these modified MNPs have shown a high degree of extraction for Brilliant Black BN, with sorption capacities of 69 mg/g on Fe3O4@Cht. researchgate.net
The table below summarizes the adsorption capacities of some developed adsorbents for Brilliant Black BN.
| Adsorbent | Modification | Maximum Adsorption Capacity (mg/g) | Reference |
| Chitosan Beads | CTAB Impregnated | Not explicitly stated in provided abstract | Current time information in Asia/Manila. |
| Magnetic Nanoparticles | Chitosan Coated (Fe3O4@Cht) | 69 | researchgate.net |
Interactive Data Table: Click on the headers to sort the data.
For practical, large-scale applications, continuous flow systems are often preferred over batch processes. Fixed-bed column studies are crucial for evaluating the performance of adsorbents in a continuous mode.
Research on the removal of Brilliant Black BN using CTAB-impregnated chitosan beads in a fixed-bed column has demonstrated its potential for continuous operation. Current time information in Asia/Manila. The study investigated the effects of key operational parameters such as inlet flow rate and bed height on the breakthrough curve, which is a plot of the normalized effluent concentration versus time or volume of effluent. Current time information in Asia/Manila.
Key Findings from Fixed-Bed Column Studies:
Effect of Bed Height: Increasing the bed height resulted in a longer time for the dye solution to contact the adsorbent, leading to higher dye removal and a less steep breakthrough curve. Current time information in Asia/Manila.
Effect of Flow Rate: A higher inlet flow rate led to a shorter residence time of the solute in the column, causing the solute to exit the column before equilibrium was reached and resulting in a decrease in the total adsorption capacity of the bed. Current time information in Asia/Manila.
To analyze the column performance and predict the breakthrough curves, various mathematical models are employed. The Thomas model and the Yoon-Nelson model are two commonly used models for this purpose. Current time information in Asia/Manila.researchgate.netarxiv.org
The Thomas model assumes plug flow behavior, Langmuir isotherm for equilibrium, and second-order reversible kinetics. Current time information in Asia/Manila. It is suitable for processes where internal and external diffusion resistance is negligible. Current time information in Asia/Manila. The linearized form of the Thomas model is:
ln[(C₀/Cₜ) - 1] = (kₑ q₀ W / Q) - (kₑ C₀ t)
where:
C₀ is the influent concentration (mg/L)
Cₜ is the effluent concentration at time t (mg/L)
kₑ is the Thomas rate constant (mL/min/mg)
q₀ is the maximum solid-phase concentration of the solute (mg/g)
W is the mass of the adsorbent (g)
Q is the flow rate (mL/min)
t is the time (min)
The Yoon-Nelson model is based on the assumption that the rate of decrease in the probability of adsorption for each adsorbate molecule is proportional to the probability of adsorbate adsorption and adsorbate breakthrough on the adsorbent. researchgate.net
The table below presents the parameters of the Thomas and Yoon-Nelson models for the adsorption of Brilliant Black BN on CTAB-impregnated chitosan beads from a study. Current time information in Asia/Manila.
| Model | Parameter | Value | Conditions | Reference |
| Thomas | kTh (ml/min.mg) | Varies with flow rate | Bed Height: 8 cm, Initial Conc.: 100 ppm | Current time information in Asia/Manila. |
| Thomas | q₀ (mg/g) | Varies with flow rate | Bed Height: 8 cm, Initial Conc.: 100 ppm | Current time information in Asia/Manila. |
| Yoon-Nelson | kYN (min⁻¹) | Varies with flow rate | Bed Height: 8 cm, Initial Conc.: 100 ppm | Current time information in Asia/Manila. |
| Yoon-Nelson | τ (min) | Varies with flow rate | Bed Height: 8 cm, Initial Conc.: 100 ppm | Current time information in Asia/Manila. |
Interactive Data Table: The specific values for the model parameters are dependent on the experimental conditions (flow rate, bed height, initial concentration) as detailed in the cited study.
The removal of dyes like Brilliant Black BN by adsorption is governed by various interaction mechanisms between the dye molecules and the adsorbent surface. The primary driving forces often include electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net
Electrostatic Interactions: Brilliant Black BN is an anionic dye due to the presence of sulfonate groups (-SO₃⁻). researchgate.net Therefore, adsorbents with positively charged surfaces under specific pH conditions will exhibit strong electrostatic attraction towards the dye molecules. For instance, in acidic to neutral solutions, the amine groups (-NH₂) in chitosan become protonated (-NH₃⁺), leading to a favorable electrostatic interaction with the anionic dye. researchgate.net
Hydrogen Bonding: The presence of hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups in the structure of Brilliant Black BN allows for the formation of hydrogen bonds with suitable functional groups on the adsorbent surface, such as hydroxyl or carboxyl groups. researchgate.net
Hydrophobic Interactions: The aromatic rings in the Brilliant Black BN molecule can engage in hydrophobic or π-π stacking interactions with the nonpolar parts of an adsorbent. researchgate.net This mechanism is particularly relevant for carbon-based adsorbents or polymers with aromatic moieties.
A study on the adsorption of Brilliant Black BN on modified magnetic nanoparticles suggested that in acidic and neutral pH ranges, electrostatic interactions are the predominant sorption mechanism. researchgate.net In alkaline conditions, hydrogen bonding and hydrophobic interactions also play a significant role. researchgate.net
Advanced Oxidation and Electrochemical Degradation Techniques
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). scilit.commdpi.com Electrochemical degradation also offers a promising alternative for the mineralization of persistent organic pollutants like dyes. nih.gov
Photocatalysis using semiconductor nanomaterials has emerged as an effective technology for the degradation of organic dyes. When a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with light of sufficient energy, electron-hole pairs are generated, which can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that degrade the dye molecules. nih.govresearchgate.net
A study on the photocatalytic degradation of Brilliant Black BN was conducted using a hybrid heterostructure of fluorine and samarium co-doped TiO₂ decorated with multi-walled carbon nanotubes (F, Sm³⁺ co-doped TiO₂/MWCNTs) under simulated solar light. researchgate.net The degradation was found to follow pseudo-first-order kinetics. researchgate.net
The pseudo-first-order rate constant for the degradation of Brilliant Black BN using different loadings of MWCNTs on the F, Sm³⁺ co-doped TiO₂ is presented in the table below.
| Photocatalyst | MWCNT Loading (%) | Pseudo-first-order rate constant (k, min⁻¹) | R² | Reference |
| FST3/C1 | 0.25 | 0.012 | 0.98 | researchgate.net |
| FST3/C2 | 0.50 | 0.011 | 0.97 | researchgate.net |
| FST3 | 0 | 0.010 | 0.96 | researchgate.net |
| FST3/C3 | 1.00 | 0.009 | 0.95 | researchgate.net |
| FST3/C4 | 2.00 | 0.008 | 0.94 | researchgate.net |
Interactive Data Table: Click on the headers to sort the data.
The results indicated that a lower loading of MWCNTs enhanced the degradation efficiency, which then decreased with increasing MWCNT loading. researchgate.net Other studies have also demonstrated the effectiveness of TiO₂ and ZnO nanoparticles in the photocatalytic degradation of various dyes, with the efficiency being influenced by factors such as catalyst loading, pH, and initial dye concentration. nih.govresearchgate.net For instance, the degradation of Reactive Black 5, another azo dye, has been successfully achieved using ZnO-CeO₂ nanocomposites.
Electrochemical techniques have also been employed for the degradation of azo dyes. nih.gov Studies on the electrochemical oxidation of Reactive Black 5 have shown that the dye can be effectively degraded, with the discoloration kinetics being dependent on the electrode material and operating conditions. nih.gov The degradation of such complex molecules often proceeds through the formation of various aromatic and aliphatic intermediates before complete mineralization to CO₂, H₂O, and inorganic ions. nih.gov
Electrochemical Degradation Processes
Electrochemical degradation processes represent a promising avenue for the treatment of wastewaters containing persistent organic pollutants like Brilliant Black BN. These methods, which fall under the umbrella of Advanced Oxidation Processes (AOPs), utilize the power of electrochemistry to mineralize refractory organic compounds into simpler, less harmful substances. The core principle involves the generation of highly reactive oxidizing species, primarily hydroxyl radicals (•OH), which are non-selective and can effectively break down complex molecules.
Research into the electrochemical treatment of Brilliant Black BN, also known as Food Black 1, has demonstrated its viability. Studies have focused on indirect electrochemical oxidation, where reactive species are generated in situ to carry out the degradation.
One such study investigated the degradation of Brilliant Black BN in a laboratory-scale undivided electrolysis cell using steel (SS-304) electrodes for both the anode and cathode. Current time information in Bangalore Division, IN. The process relied on the generation of oxidizing species from a supporting electrolyte, sodium chloride (NaCl), under an applied voltage. The research identified optimal conditions for the complete decolorization of the dye solution.
Key findings from this research indicated that the efficiency of the degradation process is influenced by several operational parameters, including the type and concentration of the supporting electrolyte, the applied voltage, and the initial pH of the solution. The study established that under optimized conditions, complete decolorization of a 40 mg/L solution of Brilliant Black BN could be achieved in just 20 minutes. Current time information in Bangalore Division, IN. The degradation kinetics were found to follow a pseudo-first-order model, a common characteristic in the electrochemical treatment of dyes. Current time information in Bangalore Division, IN.
The table below summarizes the optimal conditions identified for the indirect electrochemical degradation of Brilliant Black BN. Current time information in Bangalore Division, IN.
Table 1: Optimal Conditions for Indirect Electrochemical Degradation of Brilliant Black BN
| Parameter | Optimal Value |
|---|---|
| Anode/Cathode Material | Steel (SS-304) |
| Supporting Electrolyte | NaCl |
| Electrolyte Concentration | 2 g/L |
| Applied Voltage | 10 Volts |
| Initial pH | 4 |
| Initial Dye Concentration | 40 mg/L |
While specific studies on the complete mineralization and degradation byproducts of Brilliant Black BN through electrochemical means are limited, the degradation pathways for similar azo dyes are well-documented and provide a likely model. The electrochemical oxidation of azo dyes typically proceeds through a multi-step process. The initial and most critical step is the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. researchgate.net This cleavage results in the formation of various aromatic intermediates. cabidigitallibrary.org
These aromatic byproducts, which can include substituted anilines and phenolic compounds, are then subjected to further oxidation. nih.govnih.gov The aromatic rings are opened, leading to the formation of short-chain carboxylic acids such as oxalic acid, formic acid, and acetic acid. researchgate.net Ultimately, under ideal conditions, these aliphatic acids are completely mineralized into carbon dioxide, water, and inorganic ions like sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺) from the sulfonic acid and amine groups present in the original dye molecule. researchgate.netresearchgate.net
The choice of anode material is critical in electrochemical degradation. High-efficiency anodes, such as boron-doped diamond (BDD), are known to generate a high concentration of hydroxyl radicals, promoting the complete mineralization of organic pollutants with high current efficiency. cabidigitallibrary.orgnih.gov Other studies have utilized dimensionally stable anodes (DSA) and glassy carbon electrodes for the oxidation of azo dyes. nih.govnih.gov The use of steel electrodes, as in the case of the Brilliant Black BN study, often relies on the indirect oxidation mechanism mediated by species like active chlorine (e.g., HOCl, OCl⁻) generated from the chloride electrolyte. nih.goviwaponline.com
Molecular Interactions and Biochemical Research Applications
Modulation of Biological Receptors
Brilliant Black BN has been identified as a novel allosteric modulator of adenosine (B11128) A1 and A3 receptors, which are G protein-coupled receptors (GPCRs) involved in various physiological processes. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's response to its natural ligand. frontiersin.org
Studies have shown that Brilliant Black BN acts as an allosteric modulator for both adenosine A1 and A3 receptors. nih.govnih.gov In experiments using Chinese hamster ovary (CHO) cells transfected with human A1 or A3 receptors, Brilliant Black BN (in concentrations of 5–500 μM) did not, on its own, significantly affect the calcium mobilization stimulated by the nonselective adenosine receptor agonist 5′-(N-ethylcarboxamido)adenosine (NECA). nih.govresearchgate.net This indicates that Brilliant Black BN is not a direct agonist of these receptors.
The modulation by Brilliant Black BN is highly dependent on the specific ligand interacting with the receptor, a characteristic feature of allosteric modulators. nih.gov This probe-dependent nature suggests that the dye induces a conformational change in the receptor that selectively affects the binding of certain molecules over others. nih.gov
The allosteric effect of Brilliant Black BN becomes evident in its influence on the binding of specific antagonists to A1 and A3 receptors. nih.gov For instance, while it had minimal effect on the antagonism mediated by 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) at the A1 receptor, it significantly decreased the affinity of other antagonists. nih.govnih.gov
In the presence of 500 μM Brilliant Black BN, the affinity of the following ligands was notably reduced:
Xanthine amine congener (XAC) at both A1 and A3 receptors. nih.govnih.gov
XAC-X-BY630 (a fluorescent derivative of XAC) at both A1 and A3 receptors. nih.govnih.gov
MRS1220 (N-[9-chloro-2-(2-furanyl) nih.govnih.govtll.org.sg-triazolo[1,5-c]quinazolin-5-yl]benzene acetamide) at the A3 receptor. nih.govnih.gov
Kinetic binding assays revealed that this decrease in affinity is likely due to a significant increase in the dissociation rate of the antagonist from the receptor in the presence of Brilliant Black BN. nih.govnih.gov This effect was observed rapidly, within one minute of adding the dye, even when the receptors had been pre-equilibrated with the antagonist. nih.gov
| Receptor | Ligand | Effect of Brilliant Black BN (500 μM) | Reference |
|---|---|---|---|
| Adenosine A1 | NECA (Agonist) | No significant effect on calcium mobilization | nih.gov |
| Adenosine A1 | DPCPX (Antagonist) | No significant influence on antagonism | nih.gov |
| Adenosine A1 | XAC (Antagonist) | Significantly decreased affinity | nih.gov |
| Adenosine A1 | XAC-X-BY630 (Antagonist) | Significantly decreased affinity | nih.gov |
| Adenosine A3 | NECA (Agonist) | No significant effect on calcium mobilization | nih.gov |
| Adenosine A3 | XAC (Antagonist) | Significantly decreased affinity | nih.gov |
| Adenosine A3 | MRS1220 (Antagonist) | Significantly decreased affinity | nih.gov |
Inhibition of Viral Infectivity
Brilliant Black BN has demonstrated potent antiviral properties, specifically against certain human enteroviruses that are major causative agents of hand, foot, and mouth disease (HFMD). nih.govnih.gov
Research has identified Brilliant Black BN as an effective inhibitor of human enterovirus 71 (EV71), coxsackievirus A16 (CVA16), and coxsackievirus A6 (CVA6). nih.govtll.org.sgnih.gov In studies using rhabdomyosarcoma (RD) cells, Brilliant Black BN was able to inhibit all tested strains of these viruses. nih.govnih.gov The 50% inhibitory concentration (IC50) for various EV71 strains ranged from 2.39 μM to 28.12 μM, while its 50% cytotoxic concentration (CC50) was significantly higher at 1,870 μM, indicating a favorable selectivity index. nih.govnih.gov
| Virus | Cell Line | IC50 Range (for various strains) | CC50 | Reference |
|---|---|---|---|---|
| Human Enterovirus 71 (EV71) | Rhabdomyosarcoma (RD) cells | 2.39 μM - 28.12 μM | 1,870 μM | nih.govnih.gov |
| Coxsackievirus A16 (CVA16) | Rhabdomyosarcoma (RD) cells | Inhibitory activity demonstrated | Not specified | nih.govnih.gov |
| Coxsackievirus A6 (CVA6) | Rhabdomyosarcoma (RD) cells | Inhibitory activity demonstrated | Not specified | nih.govnih.gov |
The primary antiviral mechanism of Brilliant Black BN against these enteroviruses is the inhibition of viral entry into host cells. nih.govcaymanchem.com Mechanistic studies have shown that sulfonated azo dyes, including Brilliant Black BN, interact with the vertex of the 5-fold axis of the EV71 viral particle. nih.govnih.gov This interaction prevents the virus from attaching to host cells and can even elute viruses that have already attached. nih.govtll.org.sg
Furthermore, Brilliant Black BN has been shown to inhibit the interaction between EV71 and cyclophilin A, a cellular factor that plays a role in the viral uncoating process. tll.org.sgmedchemexpress.com By blocking these early stages of infection—attachment, entry, and uncoating—Brilliant Black BN effectively halts the viral replication cycle before it can begin. nih.govnih.gov
Utilization in Biochemical Assays and Research Tools
Due to its specific chemical properties, Brilliant Black BN is utilized as a tool in various biochemical research applications.
One of its most common uses is as a quenching agent in calcium mobilization assays. nih.govsigmaaldrich.com In these assays, which are used to study GPCR activity, Brilliant Black BN quenches extracellular fluorescence, thereby improving the signal-to-noise ratio and the accuracy of the measurements of intracellular calcium changes. nih.govresearchgate.net
Brilliant Black BN is also used in other laboratory applications:
Protein Conjugation: It can be conjugated to proteins like Bovine Serum Albumin (BSA). moleculardepot.com These dye-protein conjugates are valuable for protein detection, quantification, and visualization in various biochemical assays. moleculardepot.com
Redox Indicator: It has been used as a redox indicator in microbiological inhibition bioassays, for example, in the detection of antibiotics in milk. sigmaaldrich.com
Analytical Standard: As an analytical standard, it is used for the quantification of synthetic colorants in food products using techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com
Fluorescent Quenching in Calcium Mobilization Assays
Brilliant Black BN serves as an effective quenching agent in calcium mobilization assays. sigmaaldrich.comsigmaaldrich.com These assays are fundamental in studying intracellular calcium signaling, often employing fluorescent calcium indicators like fluo-4 (B1262720) and fura-5F. However, background fluorescence can interfere with the accuracy of these measurements. Brilliant Black BN is utilized to mitigate this issue by quenching extracellular fluorescence, thereby improving the signal-to-noise ratio. sigmaaldrich.com
The mechanism of quenching by Brilliant Black BN is attributed to its properties as a dark quencher. Dark quenchers absorb excitation energy from a fluorophore and dissipate it as heat rather than re-emitting it as fluorescence. This process can occur through mechanisms such as Förster Resonance Energy Transfer (FRET) and static (contact) quenching. The broad absorption spectrum of Brilliant Black BN overlaps with the emission spectra of green-emitting dyes like fluo-4, making it an efficient quencher for these indicators. plos.org
Research has demonstrated the efficacy of Brilliant Black BN in reducing the background fluorescence of calcium indicators. In studies using SH-SY5Y cells loaded with fluo-4, the addition of 1 mM Brilliant Black BN was shown to effectively quench fluorescence. plos.org Similarly, it has been used with fura-5F in studies on MDA-MB-468 breast cancer cells. plos.org The ability of Brilliant Black BN to reduce background fluorescence without the need for wash steps simplifies assay protocols and makes it suitable for high-throughput screening applications.
Interactive Table 1: Effect of Brilliant Black BN on Calcium Indicator Fluorescence
| Cell Line | Calcium Indicator | Brilliant Black BN Concentration | Observation | Reference |
|---|---|---|---|---|
| SH-SY5Y | fluo-4 | 1 mM | Reduction in background fluorescence | plos.org |
| MDA-MB-468 | fura-5F | 1 mM | Used in conjunction with ATP stimulation to measure fluorescent response | plos.org |
Application as a Redox Indicator in Microbiological Bioassays
Brilliant Black BN is also employed as a redox indicator in microbiological bioassays, particularly for the screening of antibiotic residues in food products like milk. sigmaaldrich.com The principle of these assays relies on the metabolic activity of specific bacteria, such as Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) and Bacillus megaterium. sigmaaldrich.com
In its oxidized state, Brilliant Black BN is blue. When viable bacteria are present and metabolically active, they reduce the dye, causing a color change to yellow. scbt.com If antibiotic residues are present in the sample at concentrations that inhibit bacterial growth, the bacteria remain inactive, and the dye stays in its blue, oxidized form. This clear colorimetric endpoint makes it a straightforward and effective screening tool.
The Brilliant Black Reduction Test (BRT) is a well-established method that utilizes this principle. Different variants of the BRT have been developed to detect a wide range of antimicrobial agents. For instance, a bioassay using Bacillus megaterium spores has been optimized for the detection of tetracyclines in milk. fao.org By adjusting assay conditions, such as the addition of other compounds like chloramphenicol, the detection limits of the bioassay can be tailored to meet regulatory standards, such as the Maximum Residue Limits (MRLs). fao.org
Interactive Table 2: Detection Limits of Antibiotics in Milk using Bioassays with Brilliant Black BN as a Redox Indicator
| Bacterium | Antibiotic | Detection Limit (µg/L) | Reference |
|---|---|---|---|
| Bacillus megaterium | Chlortetracycline | 105 | fao.org |
| Bacillus megaterium | Oxytetracycline | 100 | fao.org |
| Bacillus megaterium | Tetracycline | 134 | fao.org |
| Geobacillus stearothermophilus | Penicillin G | 4 | scbt.com |
| Geobacillus stearothermophilus | Sulfadiazine | 100 | scbt.com |
Regulatory Frameworks and Analytical Standards for Brilliant Black Bn
International and Regional Regulatory Bodies and Specifications
The safety and specifications of Brilliant Black BN are deliberated upon by expert committees that provide scientific advice to regulatory authorities. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) are two key international bodies whose evaluations are pivotal in the regulation of this additive.
Joint FAO/WHO Expert Committee on Food Additives (JECFA)
JECFA has evaluated Brilliant Black BN on several occasions, establishing specifications for its identity and purity. These specifications are crucial for the analytical control of the food additive. JECFA has set an Acceptable Daily Intake (ADI) of 0-1 mg/kg of body weight for Brilliant Black PN (a synonym for Brilliant Black BN). infocons.orgeuropa.eufao.org This ADI was first established in 1981 and confirmed in subsequent evaluations, most recently in 2019. infocons.orgfao.org
The JECFA specifications provide a detailed definition of Brilliant Black PN, identifying it as consisting primarily of tetrasodium (B8768297) 4-acetamido-5-hydroxy-6-[7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo]naphthalene-1,7-disulfonate, along with subsidiary coloring matters and principal uncolored components like sodium chloride and/or sodium sulfate (B86663). fao.org The manufacturing process is also outlined, involving the diazotization of sulfanilic acid, coupling with 1,7-Cleve's acid, followed by another diazotization and coupling with N-acetyl K acid. fao.org
JECFA has established specific purity criteria for Brilliant Black PN, which are essential for its use as an analytical standard. fao.org These include limits on various impurities and are determined by specific analytical methods.
JECFA Purity Specifications for Brilliant Black PN
| Parameter | Specification | Analytical Method |
| Total colouring matter | Not less than 80% | Titration with Titanous Chloride |
| Loss on drying at 135°C and chlorides and sulphates as sodium salts | Not more than 20% | Gravimetry |
| Water-insoluble matter | Not more than 0.2% | Gravimetry |
| Subsidiary colouring matters | Not more than a specified limit | High-Performance Liquid Chromatography (HPLC) |
| Organic compounds other than colouring matters | Not more than a specified limit | High-Performance Liquid Chromatography (HPLC) |
| Unsulfonated primary aromatic amines | Not more than 0.01% | |
| Ether-extractable matter | Not more than 0.2% | |
| Lead | Not more than 2 mg/kg | Atomic Absorption Spectroscopy |
This table is based on data from the JECFA specification monograph. fao.org
European Food Safety Authority (EFSA) Evaluations
In the European Union, Brilliant Black BN is designated by the E number E151. iacmcolor.org The European Food Safety Authority (EFSA) is responsible for re-evaluating the safety of food additives. EFSA's Panel on Food Additives and Nutrient Sources added to Food (ANS) has conducted evaluations of Brilliant Black BN. researchgate.nettellspecopedia.com
The European Union lays down specifications for food additives in Commission Regulation (EU) No 231/2012. legislation.gov.ukeuropa.eu This regulation provides the legal framework for the purity criteria of food additives, including Brilliant Black BN (E151). legislation.gov.ukeuropa.eu The specifications in this regulation are legally binding for products placed on the EU market.
European Union Specifications for Brilliant Black BN (E 151)
| Parameter | Specification |
| Synonyms | CI Food Black 1, Black PN |
| Definition | Brilliant Black BN consists essentially of tetrasodium-4-acetamido-5-hydroxy-6-[7-sulfonato-4-(4-sulfonatophenylazo)-1-naphthylazo] naphthalene-1,7-disulfonate and subsidiary colouring matters together with sodium chloride and/or sodium sulphate as the principal uncoloured components. |
| Purity | |
| Subsidiary colouring matters | Not more than a specified percentage |
| Water insoluble matter | Not more than a specified percentage |
| Unsulfonated primary aromatic amines | Not more than a specified percentage |
| Ether extractable matter | Not more than a specified percentage |
| Specific Metals | |
| Arsenic | Not more than a specified limit |
| Lead | Not more than a specified limit |
| Mercury | Not more than a specified limit |
| Cadmium | Not more than a specified limit |
This table is based on the general structure of specifications in Commission Regulation (EU) No 231/2012. legislation.gov.ukeuropa.eu
Standardization and Availability of Reference Materials
The availability of high-purity analytical standards is fundamental for the accurate identification and quantification of Brilliant Black BN in food products and for ensuring compliance with regulatory limits.
International Numbering System (INS) Designation
The Codex Alimentarius Commission uses the International Numbering System (INS) for food additives to provide a uniform naming system. Brilliant Black BN is assigned the INS number 151 . iacmcolor.orgfao.org This number is used in international trade and helps in the consistent labeling of food products.
Requirements for Analytical Standards and Certified Reference Materials
Analytical standards and Certified Reference Materials (CRMs) for Brilliant Black BN are commercially available and are essential for laboratories conducting food analysis. These standards are produced by specialized manufacturers and are characterized to ensure their purity and identity.
Producers of these reference materials typically operate under internationally recognized quality management systems, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories. irishstatutebook.ie
The purity of Brilliant Black BN analytical standards is a critical parameter. Commercial suppliers often specify a minimum purity level, for example, ≥95% as determined by High-Performance Liquid Chromatography (HPLC). This high level of purity is necessary to ensure the accuracy of analytical measurements.
The characterization of a Brilliant Black BN analytical standard involves a comprehensive set of tests to confirm its identity and to quantify any impurities. These tests are often based on the methods outlined by regulatory bodies like JECFA and in pharmacopoeias.
Typical Characterization of a Brilliant Black BN Analytical Standard
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity (assay) and to separate and quantify subsidiary colouring matters and other organic impurities. |
| UV-Vis Spectrophotometry | To confirm the identity by determining the wavelength of maximum absorption (λmax) in a specified solvent. For Brilliant Black BN in water, the λmax is approximately 570 nm. |
| Mass Spectrometry (MS) | To confirm the molecular weight and structure of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the molecular structure. |
| Karl Fischer Titration | To determine the water content. |
| Elemental Analysis | To confirm the elemental composition of the compound. |
The availability of well-characterized analytical standards and CRMs is indispensable for the reliable monitoring of Brilliant Black BN in the food supply chain, thereby supporting the enforcement of regulatory limits and ensuring consumer safety.
Q & A
Q. What novel applications of Brilliant Black BN are emerging beyond food coloring, and how are they methodologically validated?
- Methodological Answer : Recent studies explore its role as an adenosine receptor modulator or redox indicator in microbiological assays . Validation involves receptor-binding assays (e.g., radioligand displacement) and functional tests (e.g., cyclic AMP modulation). Cross-disciplinary collaboration with pharmacology or microbiology labs is critical for repurposing strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
